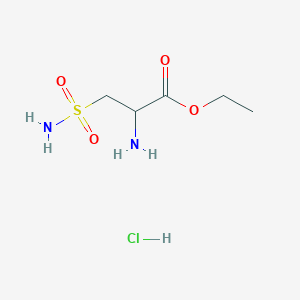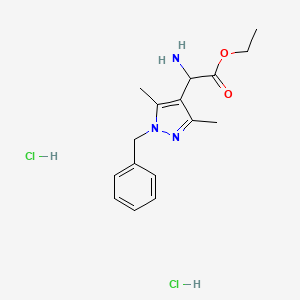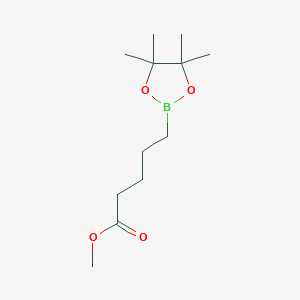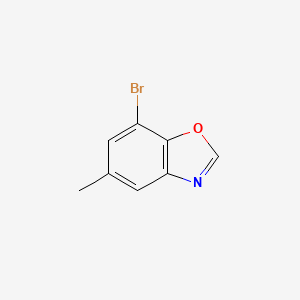
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
N-(4-Acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as AFT-B, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. AFT-B has a unique chemical structure and has been used for many years to study various biochemical and physiological effects.
Scientific Research Applications
AFT-B has been used in a range of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and receptor binding. AFT-B is also used to study the structure and function of proteins, as well as to study the pharmacological effects of drugs.
Mechanism of Action
AFT-B has a unique chemical structure that enables it to interact with various proteins and enzymes in the body. AFT-B binds to specific proteins and enzymes in the body, which can either inhibit or activate their activity. AFT-B can also act as a receptor agonist, meaning it can activate certain receptors in the body, which can lead to certain physiological effects.
Biochemical and Physiological Effects
AFT-B has been studied for its effects on biochemical and physiological processes in the body. AFT-B has been shown to have anti-inflammatory, anti-nociceptive, and anti-oxidant effects. AFT-B has also been studied for its effects on the regulation of blood pressure, cholesterol levels, and glucose levels.
Advantages and Limitations for Lab Experiments
AFT-B has several advantages for use in lab experiments. AFT-B is relatively stable and can be stored for long periods of time. AFT-B is also relatively non-toxic and can be used in a wide range of concentrations. However, AFT-B has some limitations for use in lab experiments. AFT-B is not soluble in water, so it must be used in aqueous solutions. AFT-B is also not very soluble in organic solvents, so it must be used in organic solutions.
Future Directions
There are several future directions for research on AFT-B. One direction is to further study the biochemical and physiological effects of AFT-B, such as its effects on inflammation and oxidative stress. Another direction is to explore the potential applications of AFT-B in drug development and drug delivery. A third direction is to study the mechanism of action of AFT-B in greater detail, such as its interactions with proteins and enzymes. Finally, AFT-B could be used in combination with other compounds to further explore its potential applications in scientific research.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-10(20)11-2-4-12(5-3-11)19-24(21,22)14-8-6-13(7-9-14)23-15(16,17)18/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPSCKPPDNJMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429119 | |
| Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
CAS RN |
812651-86-8 | |
| Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)



![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)


![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
